Cas no 79-16-3 (N-Methylacetamide)
N-Methylacetamide Chemical and Physical Properties
Names and Identifiers
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- ACETIC ACID METHYLAMIDE
- ACETMETHYLAMIDE
- ACETYL METHYLAMIDE
- ACETYLMETHYLAMINE
- dimethylcarboxamide
- N-ACETYLMETHYLAMINE
- N-ACETYL-N-METHYLAMINE
- NMA
- N-METHYLACETAMIDE
- Acetamide,N-methyl-
- aceticacid,amide,n-methyl
- Acetylmethylammine
- CH3CONHCH3
- methyl-acetamid
- Methylacetamide
- Monomethylacetamide
- n-methyl-acetamid
- N-Methylethanamide
- n-monomethylacetamide
- N-MethylAcetylamide
- Acetamide,methyl
- Acetamide,N-methyl
- N-acetyl-methylamine
- :N-Methylacetamide
- Acetamide, N-methyl-
- Methyl acetamide
- N-Methyl-acetamide
- N-Methyl acetamide
- Acetamide, methyl-
- X 44
- Acetic acid, amide, N-methyl
- n-methylacetylamine
- OHLUUHNLEMFGTQ-UHFFFAOYSA-N
- V0T777481M
- NML
- PubChem10938
- N-Methylacetamide (ACI)
- ACE-NME
- NSC 747
- N-Methylacetamide,99%
- N-Methylacetamide
-
- MDL: MFCD00008683
- Inchi: 1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)
- InChI Key: OHLUUHNLEMFGTQ-UHFFFAOYSA-N
- SMILES: O=C(C)NC
- BRN: 1071255
Computed Properties
- Exact Mass: 73.05280
- Monoisotopic Mass: 73.052764
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 5
- Rotatable Bond Count: 0
- Complexity: 42.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 29.1
- Surface Charge: 0
- Tautomer Count: 2
Experimental Properties
- Color/Form: White acicular crystals
- Density: 0.957 g/mL at 25 °C(lit.)
- Melting Point: 26-28 °C (lit.)
- Boiling Point: 206°C(lit.)
- Flash Point: 116 ºC
- Refractive Index: n20/D 1.433(lit.)
- PH: 7 (H2O)
- Water Partition Coefficient: dissolution
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 29.10000
- LogP: 0.14320
- Solubility: Soluble in water, alcohol, ether, acetone, benzene, chloroform, insoluble in solvent gasoline.
- Sensitiveness: Sensitive to light
N-Methylacetamide Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H360
- Warning Statement: P201,P308+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 61
- Safety Instruction: S53-S45
- RTECS:AC5960000
-
Hazardous Material Identification:
- TSCA:Yes
- Explosive Limit:3.2-18.1%(V)
- Storage Condition:Keep container closed when not in use. Store in a cool, dry, well ventilated area away from incompatible substances. Keep container tightly closed.
- Safety Term:S45;S53
- Risk Phrases:R61
N-Methylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M106450-100g |
N-Methylacetamide |
79-16-3 | 99% | 100g |
¥61.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M106450-25g |
N-Methylacetamide |
79-16-3 | 99% | 25g |
¥49.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M106450-2.5kg |
N-Methylacetamide |
79-16-3 | 99% | 2.5kg |
¥732.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M106450-500g |
N-Methylacetamide |
79-16-3 | 99% | 500g |
¥190.90 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013309-2.5kg |
N-Methylacetamide |
79-16-3 | 99% | 2.5kg |
¥632 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013309-100g |
N-Methylacetamide |
79-16-3 | 99% | 100g |
¥53 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013309-500g |
N-Methylacetamide |
79-16-3 | 99% | 500g |
¥164 | 2024-05-21 | |
| TRC | M293220-1g |
N-Methylacetamide |
79-16-3 | 1g |
$ 64.00 | 2023-09-07 | ||
| TRC | M293220-5g |
N-Methylacetamide |
79-16-3 | 5g |
$ 75.00 | 2022-06-04 | ||
| TRC | M293220-25g |
N-Methylacetamide |
79-16-3 | 25g |
$ 110.00 | 2022-06-04 |
N-Methylacetamide Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Production Method 13
2.1 Solvents: Water ; 1 h, pH 7.4, 37 °C
Production Method 14
1.2 20 h, 80 °C
Production Method 15
Production Method 16
Production Method 17
Production Method 18
Production Method 19
N-Methylacetamide Raw materials
- Isopropenyl acetate
- 1,1,1-Trimethoxyethane
- Methylammonium Chloride
- N-methyl-N-(prop-2-en-1-yl)acetamide
- Acetone oxime
- N-hydroxy-N-methylacetamide
- Methanamine, N-hydroxy-
- Acetamide, N-(2,4-dinitrophenoxy)-N-methyl-
- Tetrachlorohydroquinone
N-Methylacetamide Preparation Products
N-Methylacetamide Suppliers
N-Methylacetamide Related Literature
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on N-Methylacetamide
Introduction to N-Methylacetamide (CAS No. 79-16-3)
N-Methylacetamide, with the chemical formula C₃H₇NO and CAS number 79-16-3, is a widely used compound in the field of organic chemistry and pharmaceutical research. This versatile amide derivative is known for its significant role in various synthetic applications, particularly in the production of pharmaceutical intermediates and specialty chemicals. Its molecular structure, featuring a methyl group attached to an acetamide moiety, contributes to its unique reactivity and makes it a valuable tool in both academic and industrial settings.
The compound is primarily utilized as a solvent and reagent in organic synthesis. Its ability to dissolve a wide range of polar and non-polar substances makes it an ideal choice for many chemical reactions. In pharmaceutical research, N-Methylacetamide is often employed in the synthesis of active pharmaceutical ingredients (APIs) due to its ability to facilitate smooth reaction pathways and enhance yield. Its stability under various reaction conditions further underscores its importance in synthetic chemistry.
Recent advancements in the field of medicinal chemistry have highlighted the potential of N-Methylacetamide as a key intermediate in the development of novel therapeutic agents. For instance, studies have demonstrated its role in the synthesis of protease inhibitors, which are crucial in the treatment of viral infections and cancer. The compound's ability to act as a nucleophile in peptide coupling reactions has also been exploited in the development of peptide-based drugs, which are gaining prominence due to their targeted therapeutic effects.
In addition to its pharmaceutical applications, N-Methylacetamide has found utility in materials science. Researchers have explored its use as a precursor in the synthesis of polymers and coatings, where its amide functionality contributes to the formation of strong, durable materials. The compound's compatibility with various polymerization techniques makes it a valuable asset in developing advanced materials with tailored properties.
The industrial production of N-Methylacetamide is typically achieved through the methylation of acetamide using methylating agents such as dimethyl sulfate or methyl iodide. This process is well-established and optimized for large-scale manufacturing, ensuring a consistent supply of high-purity material. The compound's relatively low toxicity and environmental impact further enhance its appeal as an industrial chemical.
From an environmental perspective, efforts have been made to develop more sustainable methods for producing N-Methylacetamide. Researchers are exploring catalytic processes that minimize waste and reduce energy consumption. These green chemistry approaches align with global initiatives to promote sustainable industrial practices and reduce the environmental footprint of chemical manufacturing.
The analytical characterization of N-Methylacetamide is another critical aspect of its study. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm its identity and purity. These analytical methods provide detailed insights into the compound's molecular structure and help ensure that it meets the stringent requirements for use in pharmaceutical and industrial applications.
In conclusion, N-Methylacetamide (CAS No. 79-16-3) is a multifaceted compound with significant applications across various scientific disciplines. Its role as a key intermediate in pharmaceutical synthesis, solvent in organic reactions, and precursor in materials science underscores its importance. As research continues to uncover new uses and innovative applications for this versatile chemical, its relevance is expected to grow further, driving advancements in both academic research and industrial development.
79-16-3 (N-Methylacetamide) Related Products
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